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molecular formula C15H21NO3 B8688453 methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate

methyl 2-[3-phenylpropanoyl(propan-2-yl)amino]acetate

Cat. No. B8688453
M. Wt: 263.33 g/mol
InChI Key: LPQQOBIFXNJAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060462

Procedure details

To the hydrochloride salt prepared above (1.0 g, 5.97 mmol) and hydrocinnamic acid (0.9 g, 5.97 mmol) in DMF (20 mL) was added O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (2.26 g, 5.97 mmol) followed by N,N-diisopropylethylamine (1.69 g, 13.1 mmol). The reaction was stirred at ambient temperature for 48 hours. The reaction mixture was diluted with 1:1 EtOAc:hexane and washed with H2O (2×), HCl (10%) saturated NaHCO3 and brine. The solution was dried (MgSO4), evaporated, and combined with an additional material obtained by the same acylation procedure. The combined batches were purified by flash chromatography on silica gel with 2:1 hexane:EtOAc as the eluent. There was obtained N-2-propyl-N-[(3-phenyl)propionyl]glycine methyl ester (2.8 g); LRMS (M+H)+ =264.0.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
1.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CN([C:15]([O:19]N1N=NC2C1=CC=CC=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[CH:36]([N:39](CC)[CH:40]([CH3:42])[CH3:41])(C)[CH3:37].CN(C=[O:49])C>CCOC(C)=O>[CH3:15][O:19][C:37](=[O:49])[CH2:36][N:39]([CH:40]([CH3:42])[CH3:41])[C:1](=[O:11])[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.9 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
1.69 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
hexane and washed with H2O (2×), HCl (10%) saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
obtained by the same acylation procedure
CUSTOM
Type
CUSTOM
Details
The combined batches were purified by flash chromatography on silica gel with 2:1 hexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(CN(C(CCC1=CC=CC=C1)=O)C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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